3-Piperidin-1-ylaniline
Overview
Description
3-Piperidin-1-ylaniline is an organic compound with the molecular formula C11H16N2. It consists of an aniline moiety substituted with a piperidine ring at the third position. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-1-ylaniline typically involves the nucleophilic substitution reaction of aniline with 3-chloropiperidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux in a suitable solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various hydrogenated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation, due to the presence of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Piperidin-1-ylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further functionalization.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the development of new therapeutic agents.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate in medicinal chemistry.
Industry: In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical properties allow for the creation of stable and vibrant colors, which are essential in textile and printing industries.
Mechanism of Action
The mechanism by which 3-Piperidin-1-ylaniline exerts its effects depends on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The piperidine ring can enhance binding affinity and specificity, leading to potent biological activity. Pathways involved often include neurotransmitter systems, where the compound can influence signaling processes.
Comparison with Similar Compounds
4-Piperidin-1-ylaniline: Similar structure but with the piperidine ring at the fourth position.
N-Methyl-3-piperidin-1-ylaniline: Contains an additional methyl group on the nitrogen atom of the piperidine ring.
3-Piperidin-1-ylbenzoic acid: Similar core structure with a carboxylic acid group instead of an aniline moiety.
Uniqueness: 3-Piperidin-1-ylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
3-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBFHJCBMETRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427806 | |
Record name | 3-piperidin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27969-75-1 | |
Record name | 3-(1-Piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27969-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-piperidin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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